molecular formula C9H12O2 B1599690 (3-Methoxy-4-methylphenyl)methanol CAS No. 4685-50-1

(3-Methoxy-4-methylphenyl)methanol

Cat. No. B1599690
CAS RN: 4685-50-1
M. Wt: 152.19 g/mol
InChI Key: SHVDSQSUDVJXEY-UHFFFAOYSA-N
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Description

“(3-Methoxy-4-methylphenyl)methanol” is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as “3-Methoxy-4-methylbenzyl alcohol” and "Benzenemethanol, 3-methoxy-4-methyl-" .


Synthesis Analysis

The synthesis of compounds similar to “(3-Methoxy-4-methylphenyl)methanol” has been reported in various studies. For instance, a four-step synthesis of a compound named “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride” was reported with an overall yield of 9% .


Molecular Structure Analysis

The molecular structure of “(3-Methoxy-4-methylphenyl)methanol” consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H12O2/c1-7-3-4-8 (6-10)5-9 (7)11-2/h3-5,10H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxy-4-methylphenyl)methanol” include a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the molecule is 152.083729621 g/mol .

Scientific Research Applications

  • Chemisorption and Decomposition on Nickel Surfaces : A study by Demuth and Ibach (1979) investigated the chemisorption and decomposition of methanol on Ni(111) surfaces. They identified a methoxy species, which forms as a surface intermediate during the thermal decomposition of chemisorbed methanol, indicating potential applications in surface chemistry and catalysis (Demuth & Ibach, 1979).

  • Methanolysis of Methylphosphonothioates : Research by Dhar, Edwards, and Brown (2011) explored the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates. This study could be relevant for developing decontamination methods for toxic byproducts like EA 2192, a byproduct of VX hydrolysis (Dhar et al., 2011).

  • Electrocatalytic Oxidation of Alcohols : A study by Ciszewski and Milczarek (1996) focused on the electrocatalytic oxidation of methanol and other alcohols using a nickel-based modified glassy carbon electrode. This research is significant for electrochemical applications and the development of sensors (Ciszewski & Milczarek, 1996).

  • Probing Surface Sites of Ceria Nanocrystals : Wu, Li, Mullins, and Overbury (2012) used methanol to probe the surface sites of ceria nanocrystals with defined surface planes. This study provides insights into the surface chemistry of metal oxide catalysts, which is crucial for various catalytic processes (Wu et al., 2012).

  • Methanol-to-Olefin Process : Wang, Buchholz, Seiler, and Hunger (2003) demonstrated that surface methoxy groups on acidic zeolite catalysts initiate the methanol-to-olefin (MTO) process. This research is important for understanding the mechanisms in zeolite-based catalysis and hydrocarbon production (Wang et al., 2003).

Safety And Hazards

“(3-Methoxy-4-methylphenyl)methanol” is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(3-Methoxy-4-methylphenyl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, methanol, which can be produced from a wide range of carbon-containing sources, has been central to research in both academia and industry due to its potential to obtain olefins, aromatics, and/or gasoline without relying on oil .

properties

IUPAC Name

(3-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDSQSUDVJXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471590
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-4-methylphenyl)methanol

CAS RN

4685-50-1
Record name (3-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-methylphenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a solution of 10.0 g of 3-methoxy-4-methylbenzoic acid in 100 ml of dried tetrahydrofuran, while being cooled in ice and stirred under a nitrogen stream, was added dropwise over a period of 15 minutes 80 ml of a 1M solution of borane-tetrahydrofuran complex in tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours. After addition of 10 ml of water, the reaction mixture was stripped of the solvent by distillation. The residue was dissolved in ether, washed with saturated aquecus sodium bicarbonate solution, then with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and stripped of the solvent by distillation to yield 7.6 g of 3-methoxy-4-methylbenzyl alcohol in the form of yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-p-toluic acid (45.32 g) in tetrahydrofuran (280 ml) was added to a suspension of sodium borohydride (9.29 g) in tetrahydrofuran (45 ml) with ice bath cooling under nitrogen atmosphere. After 10 minutes stirring, boron trifuluoride diethyl etherate (41.5 ml) was added to the mixture at 3 to 15° C. and the whole was stirred at room temperature overnight. Water (210 ml) and diisopropyl ether (60 ml) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with diisopropyl ether (100 ml). The combined organic layer was washed successively with 1N sodium hydroxide solution and brine, dried over sodium sulfate, and evaporated in vacuo to give 3-methoxy-4-methylbenzylalcohol (41.63 g) as an oil.
Quantity
45.32 g
Type
reactant
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
41.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxy-4-methyl-benzoic acid (20.0 g, 0.12 mol) in dry THF (200 mL) at 0° C., LiAlH4 (6.9 g) was slowly added. The reaction was warmed to room temperature and stirred overnight. Water (20 mL) was slowly added at 0° C., and then 15% aqueous NaOH solution (50 mL) was added. The mixture was filtered, and the filtrate was extracted with ethyl acetate (3×100 mL). The combined extracts were dried over MgSO4, filtered and evaporated to give the title compound as pale yellow oil (16.0 g). 1H NMR (CDCl3): δ 7.13 (d, 1H), 6.85-6.79 (m, 2H), 4.64 (s, 2H), 3.84 (s, 3H), 2.21 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-4-methylphenyl)methanol
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Reactant of Route 6
Reactant of Route 6
(3-Methoxy-4-methylphenyl)methanol

Citations

For This Compound
3
Citations
H Kurata, K Kusumi, K Otsuki, R Suzuki… - Journal of Medicinal …, 2017 - ACS Publications
The discovery of 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid 13n (ceralifimod, ONO-4641), a sphingosine-1-…
Number of citations: 19 pubs.acs.org
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
E2 deficiency in elderly people has directly an effect on the skeleton and can lead to osteoporosis. As 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) catalyses the conversion …
Number of citations: 27 www.sciencedirect.com
K Tanaka, S Suzuki, D Lee, S Arima, S Ohte, T Ohshiro… - Tetrahedron, 2023 - Elsevier
The total synthesis of tanzawaic acid A, a potent antifungal active against Rhizopus oryzae, has been achieved. Key features of the synthetic strategy include the Heck reaction between …
Number of citations: 0 www.sciencedirect.com

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